![molecular formula C16H13ClN2O B2569160 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 338414-77-0](/img/structure/B2569160.png)
3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a chloro-substituted phenyl group and an imino group attached to the indole core, making it a unique and potentially bioactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 1-methylindole-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imino linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the synthesis and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-methylphenyl isocyanate: A precursor in the synthesis of the target compound.
1-methylindole-2-one: Another precursor used in the synthesis.
Indole derivatives: A broad class of compounds with similar core structures but different substituents.
Uniqueness
3-[(3-chloro-4-methylphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and imino groups contribute to its reactivity and potential bioactivity, distinguishing it from other indole derivatives.
Propiedades
IUPAC Name |
3-(3-chloro-4-methylphenyl)imino-1-methylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-7-8-11(9-13(10)17)18-15-12-5-3-4-6-14(12)19(2)16(15)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLWUVTZCYXTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569080.png)
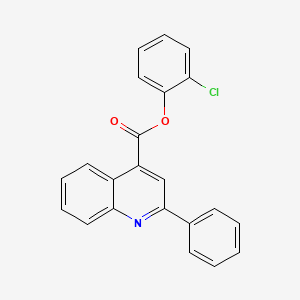
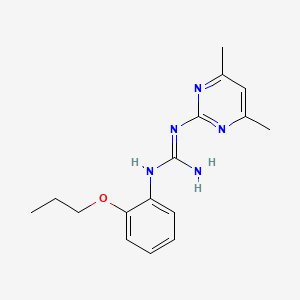

![4-({1-[(3-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide](/img/structure/B2569084.png)
![ethyl 3-methyl-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2569087.png)
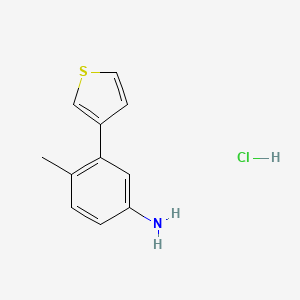
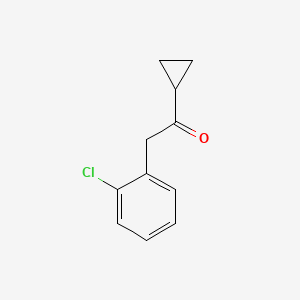
![4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}PHENYL 4-METHYLBENZOATE](/img/structure/B2569093.png)
![2-((2-chlorobenzyl)thio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2569094.png)
![Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2569095.png)
![7-{[4-(3-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2569096.png)
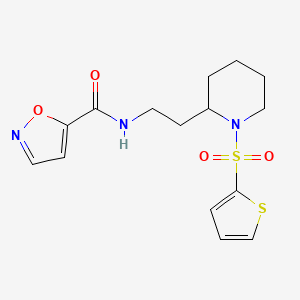
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B2569099.png)
